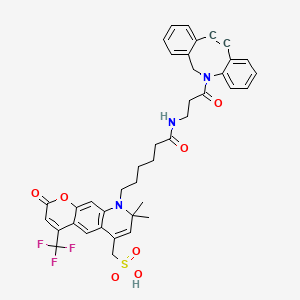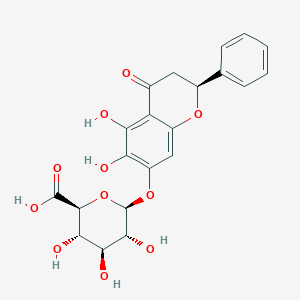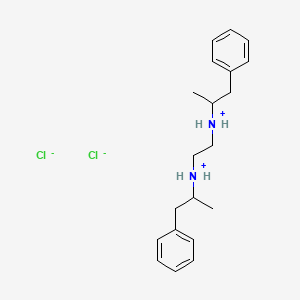
N,N'-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride is an organic compound that belongs to the class of ethylenediamine derivatives. This compound is characterized by the presence of two alpha-methylphenethyl groups attached to an ethylenediamine backbone, and it is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride typically involves the reaction of alpha-methylphenethylamine with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2 alpha-methylphenethylamine+ethylenediamine→N,N’-Bis(alpha-methylphenethyl)ethylenediamine
The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylenediamine backbone is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted ethylenediamine compounds.
Scientific Research Applications
N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme kinetics and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding and van der Waals interactions, leading to modulation of their activity. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethylethylenediamine
- N,N’-Bis(4-methoxybenzyl)ethylenediamine dihydrochloride
- N,N’-Methylenebisacrylamide
Uniqueness
N,N’-Bis(alpha-methylphenethyl)ethylenediamine dihydrochloride is unique due to the presence of alpha-methylphenethyl groups, which impart distinct steric and electronic properties. These properties enhance its binding affinity to molecular targets and improve its stability in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
4106-16-5 |
|---|---|
Molecular Formula |
C20H30Cl2N2 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-phenylpropan-2-yl-[2-(1-phenylpropan-2-ylazaniumyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C20H28N2.2ClH/c1-17(15-19-9-5-3-6-10-19)21-13-14-22-18(2)16-20-11-7-4-8-12-20;;/h3-12,17-18,21-22H,13-16H2,1-2H3;2*1H |
InChI Key |
PMPSHUSOASXBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)[NH2+]CC[NH2+]C(C)CC2=CC=CC=C2.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)

![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)

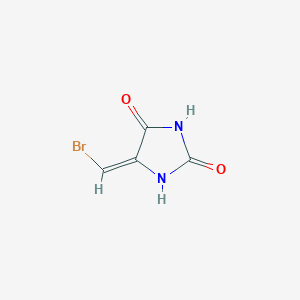
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
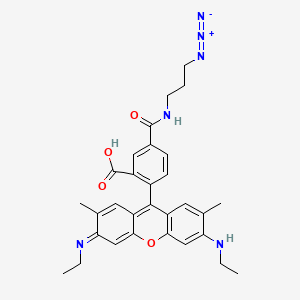
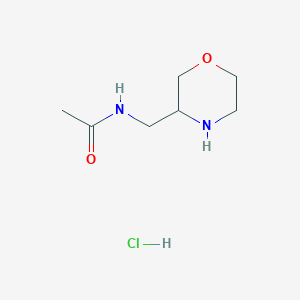

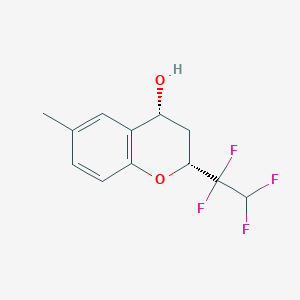
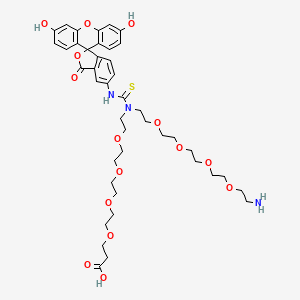
![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
